molecular formula C23H18BrFN2O7 B12103102 5-Bromo-3',5'-bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinouridine

5-Bromo-3',5'-bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinouridine

Cat. No.: B12103102
M. Wt: 533.3 g/mol
InChI Key: ZUEZUNSMNFNCLZ-UHFFFAOYSA-N
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Description

5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine (CAS: 213136-12-0) is a synthetic nucleoside derivative. Its chemical formula is C₂₃H₁₈BrFN₂O₇, and it has a molar mass of approximately 533.3 g/mol . This compound combines the sugar moiety of arabinose with a fluorine-substituted uracil base.

Preparation Methods

The synthetic routes for 5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine involve benzoylation and bromination of the corresponding precursor nucleoside. The reaction conditions and industrial production methods are proprietary, but research laboratories typically achieve the synthesis through multistep processes.

Chemical Reactions Analysis

    Benzoylation: The compound undergoes benzoylation at the 3’ and 5’ hydroxyl groups of the arabinose sugar. Benzoyl chloride or benzoyl anhydride is commonly used as the reagent.

    Bromination: The bromination step introduces the bromine atom at the 5-position of the uracil base. N-bromosuccinimide (NBS) or other brominating agents are employed.

    Major Products: The final product is 5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine, which exhibits enhanced stability and potential therapeutic properties.

Scientific Research Applications

    Antiviral Activity: Researchers investigate its antiviral potential due to its resemblance to natural nucleosides. It may inhibit viral replication by interfering with nucleic acid synthesis.

    Cancer Therapy: The compound’s unique structure makes it a candidate for cancer treatment. It could target cancer cells selectively.

    Chemical Biology: Scientists explore its role in probing RNA and DNA structures.

    Pharmacology: Its pharmacokinetics and pharmacodynamics are subjects of study.

Mechanism of Action

    Inhibition of Nucleic Acid Synthesis: By incorporating into viral or cancerous DNA/RNA, it disrupts replication and transcription.

    Activation of Apoptosis: It may induce programmed cell death pathways.

Comparison with Similar Compounds

    Clofarabine: A related nucleoside analog used in leukemia treatment.

    Gemcitabine: Another nucleoside analog with broad anticancer applications.

Properties

Molecular Formula

C23H18BrFN2O7

Molecular Weight

533.3 g/mol

IUPAC Name

[3-benzoyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H18BrFN2O7/c24-15-11-27(23(31)26-19(15)28)20-17(25)18(34-22(30)14-9-5-2-6-10-14)16(33-20)12-32-21(29)13-7-3-1-4-8-13/h1-11,16-18,20H,12H2,(H,26,28,31)

InChI Key

ZUEZUNSMNFNCLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)Br)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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